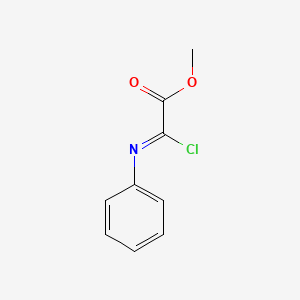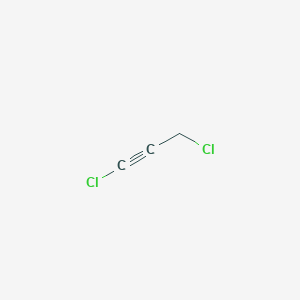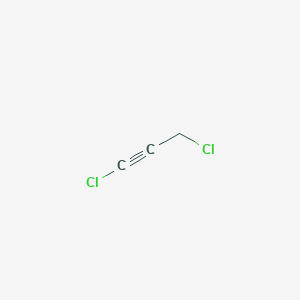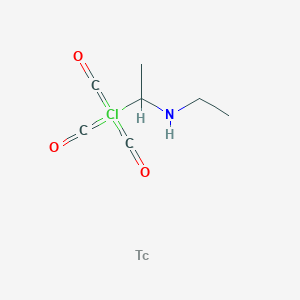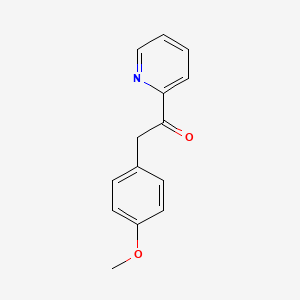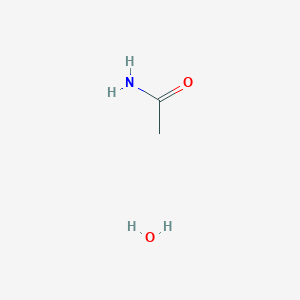
Water-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Water-acetamide, also known as acetamide hydrate, is a compound formed by the combination of acetamide (CH₃CONH₂) and water (H₂O). Acetamide is an organic compound derived from acetic acid and is the simplest amide. It is a colorless, hygroscopic solid with a mousy odor and is highly soluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetamide can be synthesized in the laboratory by dehydrating ammonium acetate: [ \text{NH}_4\text{CH}_3\text{CO}_2 \rightarrow \text{CH}_3\text{C(O)NH}_2 + \text{H}_2\text{O} ]
Alternatively, it can be obtained through the ammonolysis of acetylacetone under reductive amination conditions . Another method involves the reaction of acetonitrile with water: [ \text{CH}_3\text{CN} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{C(O)NH}_2 ]
Industrial Production Methods
On an industrial scale, acetamide is produced by dehydrating ammonium acetate or by hydrolyzing acetonitrile . These methods are efficient and yield high-purity acetamide suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
-
Hydrolysis: : Acetamide undergoes hydrolysis in the presence of water to form acetic acid and ammonia: [ \text{CH}_3\text{C(O)NH}_2 + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{COOH} + \text{NH}_3 ]
-
Reduction: : Acetamide can be reduced to ethylamine using lithium aluminum hydride (LiAlH₄): [ \text{CH}_3\text{C(O)NH}_2 + 4\text{H} \rightarrow \text{CH}_3\text{CH}_2\text{NH}_2 + \text{H}_2\text{O} ]
-
Dehydration: : Acetamide can be dehydrated to form acetonitrile: [ \text{CH}_3\text{C(O)NH}_2 \rightarrow \text{CH}_3\text{CN} + \text{H}_2\text{O} ]
Common Reagents and Conditions
Hydrolysis: Dilute acids or bases (e.g., HCl or NaOH) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.
Dehydration: Dehydrating agents such as phosphorus pentoxide (P₂O₅) are used.
Major Products
Hydrolysis: Acetic acid and ammonia.
Reduction: Ethylamine.
Dehydration: Acetonitrile.
Aplicaciones Científicas De Investigación
Water-acetamide has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of acetamide involves its interaction with various molecular targets. In biological systems, it can act as a stabilizer for proteins and enzymes by forming hydrogen bonds with the amide group . This interaction helps maintain the structural integrity of biomolecules under different conditions.
Comparación Con Compuestos Similares
Similar Compounds
Formamide (HCONH₂): Similar in structure but has a lower melting point and is a liquid at room temperature.
Propionamide (CH₃CH₂CONH₂): Slightly larger molecule with similar solubility and reactivity.
Butyramide (CH₃CH₂CH₂CONH₂): Larger molecule with higher melting and boiling points.
Uniqueness
Water-acetamide is unique due to its high solubility in water and its ability to form hydrogen bonds, making it an excellent solvent and stabilizer in various applications .
Propiedades
Número CAS |
137647-89-3 |
|---|---|
Fórmula molecular |
C2H7NO2 |
Peso molecular |
77.08 g/mol |
Nombre IUPAC |
acetamide;hydrate |
InChI |
InChI=1S/C2H5NO.H2O/c1-2(3)4;/h1H3,(H2,3,4);1H2 |
Clave InChI |
UATOFRZSCHRPBG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)




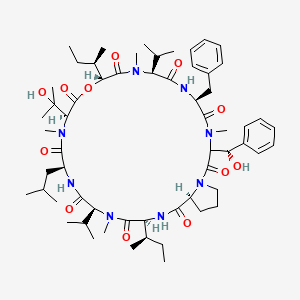
![4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1'-biphenyl](/img/structure/B14286060.png)
